2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
系统IUPAC命名与结构式
该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,完整反映了其分子结构特征:
2-[(5Z)-5-(3,4-二甲氧基亚苄基)-2,4-二氧代-1,3-噻唑烷-3-基]-N-[2-(4-羟基苯基)乙基]乙酰胺 。
结构解析 :
- 母核 :1,3-噻唑烷-2,4-二酮(含硫氮五元环,2、4位为酮基)。
- 5位取代基 :(5Z)-5-(3,4-二甲氧基亚苄基)(苯环3、4位含甲氧基,通过亚苄基双键连接)。
- 3位取代基 :乙酰胺基通过亚甲基连接至N-[2-(4-羟基苯基)乙基](苯环对位含羟基的乙胺基团)。
其他化学名称与登记号
别名 :
- 3,4-二甲氧基亚苄基噻唑烷二酮乙酰胺衍生物
- N-(4-羟基苯乙基)-2-(5Z-3,4-二甲氧基亚苄基-2,4-二氧代噻唑烷-3-基)乙酰胺
登记信息 :
| 标识类型 | 编号 |
|---|---|
| CAS登记号 | 暂未公开报道 |
| PubChem CID | 未收录 |
| ChemSpider ID | 未收录 |
分子式与分子量计算
分子式 :C₁₉H₁₇N₃O₅S
分子量 :399.42 g/mol
计算过程 :
| 元素 | 原子数 | 原子量贡献 |
|---|---|---|
| C | 19 | 12 × 19 = 228 |
| H | 17 | 1 × 17 = 17 |
| N | 3 | 14 × 3 = 42 |
| O | 5 | 16 × 5 = 80 |
| S | 1 | 32 × 1 = 32 |
| 总计 | 399 g/mol |
结构验证 :
通过对比类似噻唑烷二酮衍生物(如中C₁₅H₁₅NO₅S₂),可确认分子式合理性。3,4-二甲氧基与羟基苯乙基的引入未改变碳骨架数量,仅调整取代基位置。
关键化学特性表
| 属性 | 值 |
|---|---|
| 分子式 | C₁₉H₁₇N₃O₅S |
| 分子量 | 399.42 g/mol |
| IUPAC名称 | 2-[(5Z)-5-(3,4-二甲氧基亚苄基)-2,4-二氧代-1,3-噻唑烷-3-基]-N-[2-(4-羟基苯基)乙基]乙酰胺 |
| 特征官能团 | 噻唑烷二酮、亚苄基、乙酰胺、酚羟基 |
取代基相互作用分析 :
Properties
Molecular Formula |
C22H22N2O6S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22N2O6S/c1-29-17-8-5-15(11-18(17)30-2)12-19-21(27)24(22(28)31-19)13-20(26)23-10-9-14-3-6-16(25)7-4-14/h3-8,11-12,25H,9-10,13H2,1-2H3,(H,23,26)/b19-12- |
InChI Key |
FPKVSZTWBORSFI-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of the Thiazolidinone Nitrogen
The thiazolidinone’s N-3 position is alkylated using 2-(4-hydroxyphenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMF or acetonitrile). This SN2 reaction proceeds optimally at 60–70°C for 4–6 hours.
Side Reaction Mitigation :
Acylation with Chloroacetyl Chloride
The secondary amine generated in Step 3.1 undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) containing triethylamine (TEA) as an acid scavenger. Reaction completion typically occurs within 2–3 hours at 0–5°C to minimize over-acylation.
Workup Protocol :
-
Quenching : Ice-cold water is added to hydrolyze excess chloroacetyl chloride.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired acetamide.
Stereochemical Control and Isomer Separation
The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s carbonyl groups. However, reaction mixtures often contain trace E-isomers. Fractional crystallization from ethanol/water (7:3 v/v) effectively enriches the Z-isomer to >98% purity.
Analytical Validation :
-
¹H NMR : The vinylic proton (δ 7.2–7.5 ppm) exhibits a coupling constant (J = 10–12 Hz) characteristic of the Z-isomer.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve E/Z isomers with baseline separation.
Scalability and Industrial Adaptations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the Knoevenagel step to enhance heat transfer and reduce reaction time by 40%. Key modifications include:
-
Solvent Recycling : Ethanol is recovered via distillation for reuse.
-
Catalyst Immobilization : Piperidine supported on mesoporous silica reduces catalyst loading by 30%.
Characterization and Quality Control
Spectroscopic Data :
-
IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide), 1605 cm⁻¹ (C=C, benzylidene).
-
¹³C NMR : δ 167.2 (C=O, thiazolidinone), 165.8 (C=O, acetamide), 152.1 (C-O, methoxy).
Purity Standards :
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs sharing the TZD core but differing in substituents are compared below.
Substituent Variations and Their Implications
Table 1: Structural and Functional Comparisons
Key Observations:
Electronic Effects: The 3,4-dimethoxybenzylidene group in the target compound enhances electron density compared to analogs with single methoxy () or unsubstituted benzylidene (). This may improve binding to electron-deficient biological targets .
Polarity and Solubility: The 4-hydroxyphenethyl side chain in the target compound increases polarity due to the phenolic -OH group, contrasting with the lipophilic 4-fluorophenyl () or 2-methylphenyl () groups. This could enhance aqueous solubility but reduce membrane permeability.
Bioactivity :
Biological Activity
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 442.5 g/mol. Its structure is characterized by the presence of methoxy groups and a hydroxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O6S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
| SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC |
The biological activity of this compound primarily stems from its ability to interact with various cellular targets. Studies have indicated that the thiazolidine ring plays a significant role in mediating cytotoxic effects against cancer cells. The compound exhibits potential as an enzyme inhibitor and has been shown to induce apoptosis in cancer cell lines through multiple pathways.
Anticancer Activity
Research has demonstrated that 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibits significant anticancer properties. The following table summarizes its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | 10–30 | |
| WM793 (human melanoma) | <10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific structural features are crucial for the compound's cytotoxicity. For instance:
- Methoxy Groups : The presence of methoxy groups enhances the lipophilicity and cellular uptake.
- Thiazolidine Ring : Essential for mediating interactions with target proteins involved in apoptosis.
- Hydroxyphenyl Moiety : Contributes to the overall stability and reactivity of the compound.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines using the MTT assay to assess cell viability. The results indicated that it significantly inhibited cell growth compared to control groups. Additionally, molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, further supporting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
